molecular formula C6H16ClNO B6265508 (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride CAS No. 2460615-95-4

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride

Cat. No.: B6265508
CAS No.: 2460615-95-4
M. Wt: 153.7
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Description

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride: is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a hydroxyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbutan-2-one.

    Amination: The precursor undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or a ligand in various chemical reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme kinetics and mechanisms.

    Biochemical Pathways: Used to probe biochemical pathways and understand metabolic processes.

Medicine:

    Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific enzymes. This can lead to alterations in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-2-amino-3,3-dimethylbutanoic acid: Shares a similar structure but lacks the hydroxyl group.

    (2S)-2-amino-3-buten-1-ol hydrochloride: Similar amino and hydroxyl groups but with a different carbon backbone.

Uniqueness:

    Stereochemistry: The specific (2S) configuration imparts unique properties and reactivity.

    Functional Groups: The combination of amino, hydroxyl, and hydrochloride groups provides versatility in chemical reactions and applications.

Properties

CAS No.

2460615-95-4

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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